Madrasin
Overview
Description
Madrasin is a potent and cell-penetrant splicing inhibitor that interferes with the early stages of spliceosome assembly. It is known for its ability to inhibit pre-messenger ribonucleic acid splicing in vitro and modify splicing of endogenous pre-messenger ribonucleic acid in cells .
Preparation Methods
Madrasin can be synthesized through a series of chemical reactions. One common method involves the reaction of 7-methoxy-4-methylquinazoline-2-amine with 5,6-dimethyl-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid in the presence of a coupling agent . The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide or ethanol, under controlled temperature and pH conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Madrasin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Madrasin has a wide range of scientific research applications:
Chemistry: Used as a tool to study splicing mechanisms and the role of spliceosomes in gene expression.
Biology: Employed in research to understand the regulation of gene expression and the impact of splicing on cellular functions.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to splicing defects, such as certain cancers and genetic disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting splicing mechanisms.
Mechanism of Action
Madrasin exerts its effects by inhibiting the formation of both splicing intermediates and products in vitro. It interferes with one or more early steps in the pathway of spliceosome assembly, thereby preventing the proper splicing of pre-messenger ribonucleic acid. This inhibition leads to the accumulation of unspliced transcripts and a decrease in spliced transcripts .
Comparison with Similar Compounds
Madrasin is unique in its ability to inhibit splicing at early stages of spliceosome assembly. Similar compounds include:
Isoginkgetin: Another splicing inhibitor that acts at the production stage of Pioneer Translation Products-derived antigens.
IP2: A water-soluble and less toxic derivative of isoginkgetin, known to enhance antitumor immune responses by increasing antigen presentation. This compound stands out due to its potent and cell-penetrant properties, making it a valuable tool in splicing research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-4,5-dimethyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-8-9(2)17-16(20-14(8)22)21-15-18-10(3)12-6-5-11(23-4)7-13(12)19-15/h5-7H,1-4H3,(H2,17,18,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJIYKXTEMDJFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)NC2=NC(=C3C=CC(=CC3=N2)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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